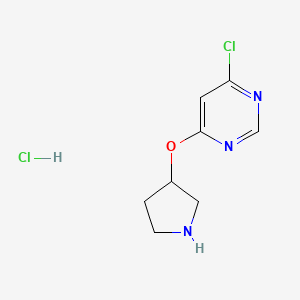

4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Beschreibung

Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The official International Union of Pure and Applied Chemistry name for this compound is 4-chloro-6-[(3R)-pyrrolidin-3-yl]oxypyrimidine;hydrochloride, which precisely describes the substitution pattern and stereochemistry. The Chemical Abstracts Service registry number 1261234-80-3 provides a unique identifier for this specific stereoisomer, distinguishing it from other potential isomeric forms. Alternative nomenclature includes (R)-4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, emphasizing the stereochemical configuration of the pyrrolidine substituent. The compound appears in multiple chemical databases under various synonymous designations, including 4-Chloro-6-((R)-pyrrolidin-3-yloxy)-pyrimidine hydrochloride and (R)-4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidinehydrochloride.

The systematic naming approach reflects the compound's structural hierarchy, beginning with the parent pyrimidine heterocycle as the base structure. The chloro substituent at position 4 represents a halogen modification that significantly influences the compound's electronic properties and potential reactivity patterns. The pyrrolidin-3-yloxy group at position 6 introduces both steric and electronic effects, while the specific (R)-stereochemistry at the pyrrolidine 3-position adds an additional layer of molecular complexity. This nomenclature system ensures unambiguous identification within the broader context of pyrimidine chemistry and facilitates accurate communication among researchers working with related structural analogs.

Molecular Formula and Isotopic Composition

The molecular formula of 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is C8H11Cl2N3O, representing the hydrochloride salt form of the parent compound. This formulation indicates the presence of eight carbon atoms, eleven hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom, yielding a total molecular weight of 236.10 grams per mole. The molecular composition reflects the combination of the parent compound C8H10ClN3O with one equivalent of hydrochloric acid to form the stable salt. The presence of two distinct chlorine environments within the molecule creates opportunities for isotopic variation, particularly considering the natural abundance of chlorine-35 and chlorine-37 isotopes.

Isotopic composition analysis reveals that the compound exists as multiple isotopomers due to the presence of chlorine atoms. The most abundant isotopic form contains two chlorine-35 atoms, representing approximately 75.8% of the total molecular population based on natural chlorine isotope abundances. Secondary isotopomers include molecules containing one chlorine-35 and one chlorine-37 atom, accounting for approximately 24.2% of the population, while the least abundant form contains two chlorine-37 atoms. These isotopic variations can be observed through mass spectrometry analysis, where distinct molecular ion peaks appear at mass-to-charge ratios corresponding to each isotopomer. The isotopic distribution pattern serves as a characteristic fingerprint for compound identification and purity assessment in analytical applications.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C8H11Cl2N3O | PubChem |

| Molecular Weight | 236.10 g/mol | PubChem |

| Exact Mass | Not specified | - |

| Monoisotopic Mass | Not specified | - |

Structural Isomers and Derivatives

The structural framework of 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride allows for multiple isomeric possibilities, primarily arising from variations in substitution patterns on the pyrimidine ring and stereochemical configurations of the pyrrolidine moiety. The parent compound exists as a specific regioisomer with chlorine at position 4 and the pyrrolidin-3-yloxy substituent at position 6 of the pyrimidine ring. Alternative regioisomers could theoretically include 2-chloro-6-(pyrrolidin-3-yloxy)pyrimidine or 4-chloro-2-(pyrrolidin-3-yloxy)pyrimidine, though these compounds are not reported in current chemical databases as readily available analogs.

Stereoisomerism represents a critical aspect of this compound's structural diversity, particularly regarding the pyrrolidine ring configuration. The specified (R)-configuration at the pyrrolidine 3-position distinguishes this compound from its potential (S)-enantiomer, which would possess identical molecular formula and connectivity but different three-dimensional spatial arrangements. The stereochemical specification is crucial for biological activity assessment, as enantiomers frequently exhibit distinct pharmacological profiles despite sharing identical physical and chemical properties in achiral environments. The pyrrolidine ring itself adopts envelope or twist conformations, adding conformational flexibility to the overall molecular structure.

Structural derivatives of this compound class include variations in the pyrrolidine substitution pattern, such as modifications at other positions of the pyrrolidine ring or replacement with alternative heterocyclic systems. The oxy-linkage between the pyrimidine and pyrrolidine components represents another potential site for structural modification, where alternative linking groups could generate distinct but related molecular frameworks. These structural variations contribute to the broader chemical space of pyrimidine-pyrrolidine hybrid molecules, each potentially offering unique properties for specific applications.

Related Pyrimidine Derivatives

The chemical literature encompasses numerous pyrimidine derivatives that share structural similarities with 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, forming a coherent family of related compounds with varying substituent patterns and biological activities. 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine represents a significant structural analog, featuring pyrrolidine substituents at both positions 2 and 6 of the pyrimidine ring while maintaining the chlorine at position 4. This compound exhibits molecular formula C12H17ClN4 with a molecular weight of 252.74 grams per mole, reflecting the presence of two pyrrolidine rings rather than the single pyrrolidin-3-yloxy substituent. The structural relationship demonstrates how systematic modifications to the pyrimidine substitution pattern can generate related compounds with potentially distinct properties.

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine constitutes another important related derivative, characterized by a single pyrrolidine substituent at position 2 rather than the 6-position observed in the target compound. This regioisomeric relationship illustrates the positional diversity possible within the chloropyrimidine-pyrrolidine structural class. The compound possesses molecular formula C8H10ClN3 and molecular weight 183.64 grams per mole, differing from the target compound primarily in the absence of the oxy-linkage and the alternative substitution pattern. These structural variations provide insights into structure-activity relationships within the broader pyrimidine derivative family.

Additional related compounds include 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine and 4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine, which incorporate alkyl substituents alongside the pyrrolidine moieties. These compounds demonstrate the versatility of the chloropyrimidine scaffold for accommodating diverse substituent combinations. The systematic exploration of these related structures contributes to understanding the influence of specific structural features on overall molecular properties, including solubility, stability, and potential biological activity. The presence of common structural motifs across these compounds suggests shared synthetic pathways and potentially related mechanisms of action in biological systems.

Eigenschaften

IUPAC Name |

4-chloro-6-pyrrolidin-3-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O.ClH/c9-7-3-8(12-5-11-7)13-6-1-2-10-4-6;/h3,5-6,10H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGAWMDORXWWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=NC=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Nucleophilic Substitution on 4-Chloro-6-Hydroxypyrimidine

Overview:

This method involves the nucleophilic substitution of the hydroxyl group at the 6-position of 4-chloro-6-hydroxypyrimidine with pyrrolidine derivatives, typically under basic conditions.

| Step | Description | Reaction Conditions | Reagents & Solvents | Yield & Notes |

|---|---|---|---|---|

| 1 | Activation of 4-chloro-6-hydroxypyrimidine | Heating at 80-100°C | 4-chloro-6-hydroxypyrimidine, potassium carbonate (K₂CO₃), DMF | Facilitates deprotonation of hydroxyl group |

| 2 | Nucleophilic attack | Stirring at 80-100°C | Pyrrolidine added dropwise | Formation of 4-chloro-6-(pyrrolidin-3-yloxy)pyrimidine |

| 3 | Workup | Cooling, filtration | Water, ethyl acetate | Purification via recrystallization |

- The reaction typically proceeds via SNAr (nucleophilic aromatic substitution) due to the electron-deficient pyrimidine ring.

- Elevated temperature and polar aprotic solvents like DMF enhance nucleophilicity.

Reaction of 4-Chloro-6-(Hydroxy)pyrimidine with Pyrrolidine Derivatives

Research Findings:

Harb et al. (2019) describe a pathway where 4-chloro-6-hydroxypyrimidine reacts with pyrrolidine derivatives in the presence of a base, often in acetic anhydride or similar activating agents, to produce the desired compound with high selectivity.

4-Chloro-6-hydroxypyrimidine + Pyrrolidine derivative → 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine

- Solvent: Acetic anhydride or DMF

- Catalyst: None or catalytic amount of base

- Temperature: Reflux (~100°C)

- Duration: 4-6 hours

Post-Reaction Treatment:

Hydrochloride salt formation is achieved by treating the free base with hydrochloric acid in an appropriate solvent, such as ethanol or isopropanol, followed by crystallization.

One-Pot Cyclization and Functionalization

Research Evidence:

Yang et al. (2008) and Rahmouni et al. (2019) report multi-step one-pot syntheses involving cyclization of aminopyrazole intermediates with orthoformates or formic acid, leading to pyrimidine derivatives.

- Reaction of o-aminocyanopyrazole with orthoformate or formic acid to generate intermediate imidate or formyl derivatives.

- Subsequent cyclization with pyrrolidine derivatives under reflux conditions.

- Acidification to obtain the hydrochloride salt.

- Streamlined process reducing purification steps.

- Suitable for scale-up with optimized conditions.

Industrial-Scale Synthesis Approaches

Process Optimization:

Large-scale production employs continuous flow reactors, where the key steps involve:

- Controlled addition of pyrrolidine to a solution of 4-chloro-6-hydroxypyrimidine.

- Maintaining reaction temperature around 80-100°C.

- In-line purification and crystallization for high purity.

Preparation of Hydrochloride Salt

- Dissolve the free base in anhydrous ethanol or methanol.

- Bubble or add gaseous or dissolved HCl (hydrochloric acid) under stirring.

- Maintain low temperature (~0-5°C) to promote crystallization.

- Filter and dry the resulting hydrochloride salt under vacuum.

4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine + HCl → 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Pyrrolidine, K₂CO₃ | DMF | 80-100°C | 4-6 hours | High yield, straightforward | Requires purification |

| Acylation and cyclization | Orthoformates, acids | Acetic anhydride | Reflux (~100°C) | 6-8 hours | One-pot synthesis | Multiple steps involved |

| Industrial continuous flow | Pyrrolidine, solvents | Various | 80-120°C | Continuous | Scalable, consistent | Equipment-intensive |

Research Findings and Considerations

Reaction Optimization:

Elevated temperatures and polar aprotic solvents significantly improve nucleophilic substitution efficiency.Purity and Polymorph Control:

Patent WO2019049174A1 emphasizes the importance of solvent selection and crystallization conditions to obtain desired polymorphs and high-purity products.Environmental and Safety Aspects:

Use of acetic anhydride and other reactive reagents necessitates proper handling and waste management.Scale-Up Potential: Continuous flow processes and solvent recycling are recommended for industrial manufacturing.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized or reduced under specific conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Reduced forms of the pyrrolidine ring.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the target molecule involved .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on Pyrimidine/Thienopyrimidine Cores

Key Insights :

- Electron-Donating vs. Withdrawing Groups : Methoxy () and trifluoromethyl () substituents modulate the pyrimidine ring’s electronic properties, influencing nucleophilic substitution rates.

- Functional Group Diversity : Carboxylic acid () and hydroxyl () groups enhance hydrophilicity but reduce blood-brain barrier penetration compared to pyrrolidin-oxy substituents .

Heterocyclic Amine Substituents

Key Insights :

- Pyrrolidine vs. Piperazine : Piperazine () introduces two basic nitrogen atoms, increasing water solubility and hydrogen-bonding capacity compared to pyrrolidine’s single amine .

- Steric Effects : Bulky substituents like diethylamine () may hinder interactions with flat binding sites but improve membrane permeability .

Positional Isomerism and Ring Systems

Biologische Aktivität

4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₃ClN₄O

- Molecular Weight : 202.67 g/mol

The structure features a pyrimidine ring substituted with a chloro group and a pyrrolidine moiety, which is believed to influence its biological interactions.

The biological activity of 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized that the compound modulates the activity of receptors involved in neurotransmission, particularly those related to serotonin and dopamine pathways. This modulation can lead to significant changes in neuronal signaling, suggesting potential applications in treating neurological disorders.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Klebsiella pneumoniae | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

These results indicate that the compound exhibits strong antibacterial activity, particularly against Staphylococcus aureus, comparable to standard antibiotics.

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have been evaluated using in vitro models. In studies involving lipopolysaccharide (LPS)-induced RAW264.7 macrophages, it was found to significantly reduce nitric oxide (NO) production, as shown in Table 2.

| Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|

| 1 | 45 |

| 5 | 70 |

| 10 | 85 |

These findings suggest that the compound can effectively modulate inflammatory responses, indicating its potential for therapeutic exploration in inflammatory diseases.

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride in rodent models. Administration of the compound resulted in increased locomotor activity and improved cognitive functions in behavioral tests, suggesting its potential application in treating cognitive disorders.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested for anticancer properties against various cancer cell lines. The results indicated that it inhibited cell proliferation effectively, with IC50 values showing significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| KB human tumor cells | <10 |

| Chinese hamster ovary cells | <15 |

This suggests that the compound may act as a promising candidate for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, and how is purity validated?

- Synthesis : A common approach involves nucleophilic substitution at the 4-chloro position of pyrimidine derivatives with pyrrolidin-3-ol under basic conditions, followed by HCl salt formation. For example, similar compounds (e.g., 6-(piperidin-4-yloxy)pyrimidine derivatives) are synthesized via refluxing in polar aprotic solvents like DMF with NaH as a base .

- Purity Validation : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid open flames due to potential decomposition at high temperatures .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Prevent entry into waterways .

Q. How should this compound be stored for long-term stability?

- Storage : Store in airtight containers at −20°C under inert gas (e.g., argon) to prevent hydrolysis of the chloro-pyrimidine group or oxidation of the pyrrolidine moiety. Short-term storage at 4°C is acceptable for <2 weeks .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?

- Data Contradiction Analysis :

- Compare experimental NMR peaks with computed chemical shifts (DFT calculations) for tautomeric forms or protonation states. For example, the pyrrolidine oxygen’s electronic effects may shift pyrimidine proton resonances .

- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly in the pyrrolidine ring .

Q. What strategies optimize yield in large-scale syntheses of this compound?

- Reaction Optimization :

- Temperature Control : Maintain 50–60°C during substitution to balance reaction rate and byproduct formation .

- Catalysis : Transition metal catalysts (e.g., Pd/C) may reduce reaction time for intermediates .

- Workup : Acidic precipitation (HCl) followed by recrystallization in ethanol/water mixtures improves yield (e.g., 52.7% yield reported for analogous compounds) .

Q. How does the pyrrolidine-3-yloxy substituent influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-donating pyrrolidine oxygen enhances nucleophilic aromatic substitution (SNAr) at the 4-chloro position but may sterically hinder Pd-catalyzed couplings (e.g., Suzuki). Computational modeling (e.g., molecular docking) can predict steric clashes with catalytic sites .

Q. What analytical methods differentiate degradation products during stability studies?

- Degradation Pathways : Hydrolysis of the chloro group generates 6-(pyrrolidin-3-yloxy)pyrimidin-4-ol.

- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns (C18) identifies degradation products. Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics .

Methodological Considerations

Q. How should researchers design assays to study this compound’s bioactivity?

- Assay Design :

- Target Selection : Prioritize kinases or receptors where pyrimidine derivatives are known inhibitors (e.g., JAK/STAT pathways) .

- Controls : Include a des-chloro analog to isolate the substituent’s contribution.

- Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffer to avoid solvent interference .

Q. What computational tools predict this compound’s physicochemical properties?

- In Silico Tools :

- LogP/Hydrophobicity : Use MarvinSketch or ACD/Labs to estimate partition coefficients.

- pKa Prediction : The pyrimidine nitrogen (N1) has a predicted pKa ~3.5, while the pyrrolidine amine (if present) is ~9.2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.